N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide
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Overview
Description
N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a thiophene ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(morpholin-4-ylsulfonyl)aniline with thiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-Morpholinylsulfonyl)phenyl]carbamothioyl}acetamide
- N-(4-Morpholin-4-yl-phenyl)-2-nitro-benzenesulfonamide
Uniqueness
N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and sulfonyl group make it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C16H17N3O4S3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H17N3O4S3/c20-15(14-2-1-11-25-14)18-16(24)17-12-3-5-13(6-4-12)26(21,22)19-7-9-23-10-8-19/h1-6,11H,7-10H2,(H2,17,18,20,24) |
InChI Key |
RFMOZXAKFFKPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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